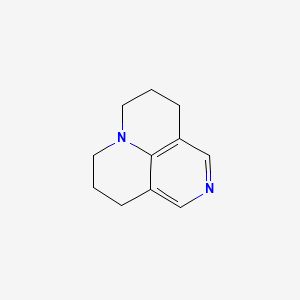

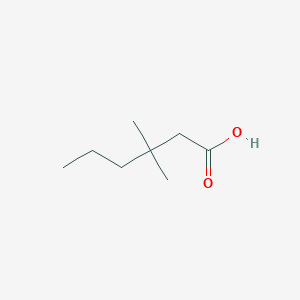

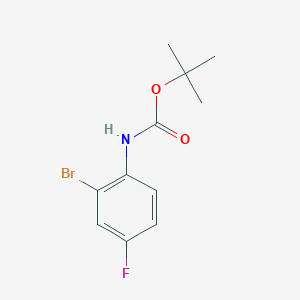

![molecular formula C7H14ClN B1280537 Bicyclo[2.2.1]heptan-1-amine hydrochloride CAS No. 75934-56-4](/img/structure/B1280537.png)

Bicyclo[2.2.1]heptan-1-amine hydrochloride

Overview

Description

“Bicyclo[2.2.1]heptan-1-amine hydrochloride” is a chemical compound with the CAS Number: 75934-56-4 . It has a molecular weight of 147.65 . The compound is typically in the form of a white to yellow solid .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H13N.ClH/c8-7-3-1-6(5-7)2-4-7;/h6H,1-5,8H2;1H . This indicates the presence of a chlorine atom (Cl), a nitrogen atom (N), and a bicyclic heptane structure in the molecule. Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 147.65 .Scientific Research Applications

Molecular Shape and Drug Research

Bicyclo[2.2.1]heptan-1-amine hydrochloride, as a part of norbornane compounds, has been noted for its significance in drug research. Its unique molecular shape, voluminous bicyclic carbon skeleton, and the sterically fixed position of substituents make it a suitable test molecule for studying structure-activity relationships. This aspect of the compound has been particularly highlighted in pharmaceutical research for understanding drug interactions and molecular dynamics (Buchbauer & Pauzenberger, 1991) (Buchbauer, Esterer, & Cermak, 1999).

Metabolic Fate in Pharmaceuticals

The compound has been implicated in the metabolic pathways of certain pharmaceuticals. For instance, amitriptyline, a widely used tricyclic antidepressant, undergoes oxidative metabolism where a primary amine is produced. This compound's structural properties might contribute to understanding these complex metabolic pathways and the disposition of pharmaceuticals in the human body (Breyer-Pfaff, 2004).

Impact on Meat Cooking and Carcinogenicity

Interestingly, the compound is part of a group of heterocyclic amines formed during the cooking of meat. These compounds, generated from natural meat components, are subject to study due to their carcinogenic nature in rodents and potential human health implications. Research in this area might provide insights into reducing human intake of such compounds by understanding their formation mechanisms (Knize & Felton, 2005).

Liver Disease Therapeutics

This compound, under the name Bicyclol, has shown promise in therapeutic applications for various liver diseases. Its spectrum of pharmacological properties, including anti-viral, anti-inflammatory, and anti-oxidative effects, positions it as a potential candidate for treating conditions such as acute liver injury and hepatocellular carcinoma. The compound's safety profile and the absence of significant drug interactions further enhance its therapeutic potential (Zhao et al., 2020).

Catalytic Oxidation and Chemical Industry Applications

The compound is also involved in catalytic oxidation processes, particularly in the oxidation of cyclohexene, leading to various products with different oxidation states and functional groups. These products have broad applications in the chemical industry, and understanding the selective oxidation reactions of compounds like this compound is crucial for industrial applications (Cao et al., 2018).

Polymerization Reactions and Macromolecular Chemistry

Additionally, this compound is relevant in the field of polymerization reactions and macromolecular chemistry. It acts as a catalyst in various polymerization processes, demonstrating the compound's utility in producing polymers with specific functional characteristics. This makes it an integral part of the development of materials for sensitive applications such as biomedical and microelectronics (Ottou et al., 2016).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Bicyclo[2.2.1]heptan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind agonistically to the estrogen receptor and antagonistically to the androgen receptor . These interactions suggest that this compound can modulate hormone receptor activities, which could have implications in hormone-related biochemical pathways.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving cancer cell lines, this compound demonstrated anti-cancer metastatic effects by antagonizing the CXCR2 receptor . This indicates that the compound can interfere with cell migration and proliferation, which are critical processes in cancer progression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an antagonist to the CXCR2 receptor, inhibiting its activity and thereby reducing cancer cell metastasis . Additionally, the compound’s interaction with hormone receptors suggests that it can modulate gene expression by influencing receptor-mediated signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits high stability in simulated intestinal and gastric fluids, as well as in rat and human plasma . It shows lower stability in liver microsomes, indicating potential degradation in hepatic environments. Long-term studies have shown that the compound maintains its anti-cancer properties over extended periods, suggesting sustained efficacy in inhibiting cancer cell metastasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cancer cell migration without significant toxicity . At higher doses, adverse effects such as toxicity and reduced cell viability have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. For example, the compound’s stability in plasma suggests that it may be metabolized by plasma enzymes, while its degradation in liver microsomes indicates hepatic metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can impact its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

properties

IUPAC Name |

bicyclo[2.2.1]heptan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c8-7-3-1-6(5-7)2-4-7;/h6H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHKYNDIOQMIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505507 | |

| Record name | Bicyclo[2.2.1]heptan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75934-56-4 | |

| Record name | 75934-56-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bicyclo[2.2.1]heptan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

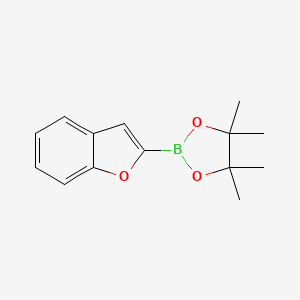

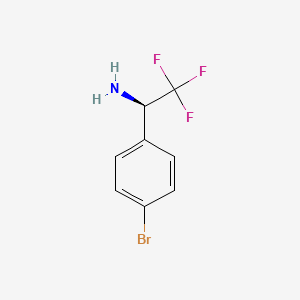

![Ethane, 1,1'-[methylenebis(oxy)]bis[2,2,2-trifluoro-](/img/structure/B1280464.png)

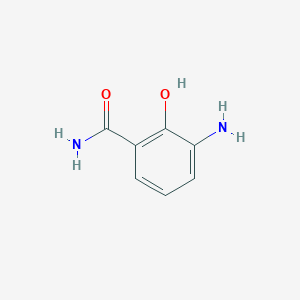

![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine](/img/structure/B1280476.png)